REACTION_CXSMILES
|
[BH4-].[Li+].C[Si](C)(C)Cl.[CH3:8][C:9]1[C:10]([CH2:20][C:21]#[N:22])=[N:11][N:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1.CO>C1COCC1>[CH3:8][C:9]1[C:10]([CH2:20][CH2:21][NH2:22])=[N:11][N:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:13]=1 |f:0.1|
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Name
|
|
Quantity
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629 μL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
321 μL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
62 mg
|
Type
|
reactant
|
Smiles
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CC=1C(=NN(C1)C1=CC=CC=C1)CC#N
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 70° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
After cooling down to 0-5° C.
|
Type
|
CUSTOM
|
Details
|
After 10 min the ice bath was removed
|
Duration
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10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm up to RT
|
Type
|
ADDITION
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Details
|
The reaction mixture was poured into NaOH (1 M, 10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×25 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NN(C1)C1=CC=CC=C1)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 206 μmol | |
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 65.4% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |